6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
Synthesis Analysis
The synthesis of imidazoles has been a subject of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles1. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring1.Molecular Structure Analysis
The molecular structure of imidazoles and purines involves a ring system with nitrogen atoms. In the case of imidazoles, the ring is a five-membered ring with two non-adjacent nitrogen atoms2. Purines have a two-ring structure, with a six-membered ring fused to a five-membered ring, and four nitrogen atoms in total.Chemical Reactions Analysis
Imidazoles are involved in a variety of chemical reactions. For example, the atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Imidazoles are generally very stable compounds2.Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and how it is used. Without specific information on “6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione”, it’s difficult to provide detailed safety and hazard information.
Future Directions
The future directions of research into imidazoles and purines will likely involve further exploration of their synthesis, reactions, and applications. This could include the development of new synthetic methodologies, investigation of new reaction mechanisms, and the discovery of new applications in medicine and other fields1.
properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-28-14-7-5-13(6-8-14)22-10-11-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)9-4-12-25/h5-8,25H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBNSTHAJPHKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione |
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